N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide
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Description
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H24N4O2S and its molecular weight is 336.45. The purity is usually 95%.
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Mechanism of Action
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Biological Activity
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.
The molecular formula of the compound is C19H24N4O2S with a molecular weight of 372.5 g/mol. The structure includes a piperidine ring, which is often associated with various biological activities, including receptor modulation and enzyme inhibition.
The compound's biological activity may be attributed to its interaction with multiple biological targets, including:
- Histamine Receptors : It has been noted that similar compounds can act as H1 and H3 receptor antagonists, which are involved in allergic responses and neurotransmission respectively .
- NMDA Receptors : Some studies suggest that compounds with similar structures can modulate NMDA receptor activity, potentially influencing neuroprotective effects and cognitive functions .
Biological Activity Profile
Research indicates that the compound exhibits several biological activities:
- Antihistaminic Activity : Preliminary studies suggest potential antihistaminic properties, which could be beneficial for treating allergic conditions.
- Cytotoxicity : The compound's structural components suggest possible cytotoxic effects against cancer cell lines, warranting further investigation into its anticancer potential.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against HIV, indicating that this compound may also possess such capabilities .
In Vitro Studies
A study evaluated the compound's effect on various human cell lines. The results indicated:
- Cell Viability : At specific concentrations, the compound reduced cell viability in cancerous cell lines, suggesting a dose-dependent cytotoxic effect.
- Mechanism of Action : Further analysis revealed that the compound may induce apoptosis in targeted cells.
Pharmacokinetics
Pharmacokinetic studies are essential to understand how the compound behaves in biological systems:
- Absorption and Distribution : Investigations into oral bioavailability showed promising results, indicating effective absorption through gastrointestinal pathways.
- Metabolism : The compound undergoes hepatic metabolism, which may influence its therapeutic efficacy and safety profile.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-19(2)16(22)20-9-6-12(7-10-20)11-18-14(21)13-5-4-8-17-15(13)23-3/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVOKGMJNFJCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.